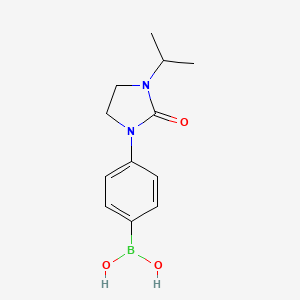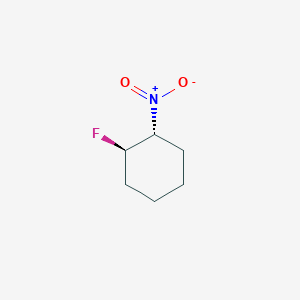
(1R,2R)-1-fluoro-2-nitrocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-fluoro-2-nitrocyclohexane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and a subject of study in stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-fluoro-2-nitrocyclohexane typically involves the fluorination of a suitable cyclohexane derivative followed by nitration. One common method is the fluorination of (1R,2R)-1-hydroxy-2-nitrocyclohexane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-fluoro-2-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: (1R,2R)-1-fluoro-2-aminocyclohexane.
Substitution: (1R,2R)-1-hydroxy-2-nitrocyclohexane or (1R,2R)-1-amino-2-nitrocyclohexane.
Oxidation: Products depend on the specific conditions but may include cyclohexanone derivatives.
Scientific Research Applications
(1R,2R)-1-fluoro-2-nitrocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in stereoselective synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-fluoro-2-nitrocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitro group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-fluoro-2-aminocyclohexane: Similar structure but with an amine group instead of a nitro group.
(1R,2R)-1-hydroxy-2-nitrocyclohexane: Similar structure but with a hydroxyl group instead of a fluorine atom.
(1R,2R)-1-chloro-2-nitrocyclohexane: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(1R,2R)-1-fluoro-2-nitrocyclohexane is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical properties and reactivity. The chiral nature of the compound also makes it valuable in stereoselective synthesis and as a chiral building block in various applications.
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(1R,2R)-1-fluoro-2-nitrocyclohexane |
InChI |
InChI=1S/C6H10FNO2/c7-5-3-1-2-4-6(5)8(9)10/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
UTHRTOMJXHRMMT-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[N+](=O)[O-])F |
Canonical SMILES |
C1CCC(C(C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


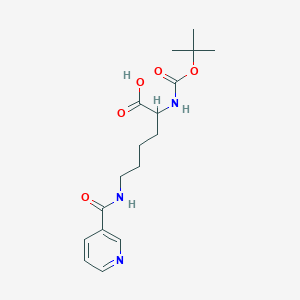
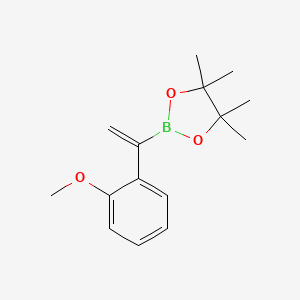
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
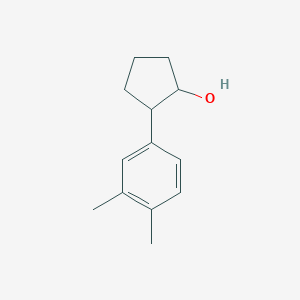
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
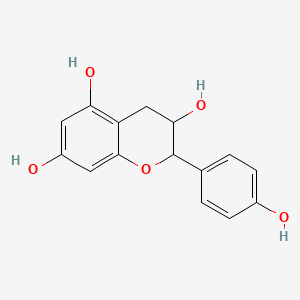
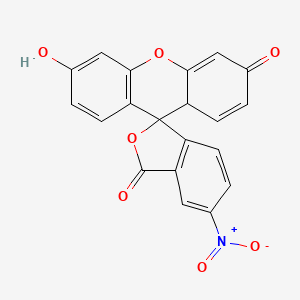
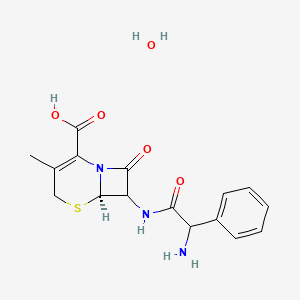

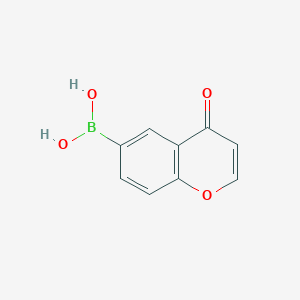
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
